Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate
Description
Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate is a heterobimetallic complex composed of lithium and a bismuth carboxylate ligand featuring an oxetane ring and a tert-butoxycarbonyl (Boc)-protected amino group. This compound has garnered attention as a high-performance catalyst for polyurethane synthesis, particularly in reactions involving aliphatic isocyanates and polyols. Its design leverages the synergistic interaction between bismuth and lithium carboxylates, which enhances catalytic efficiency while circumventing the toxicity of traditional organotin catalysts like dibutyltin dilaurate (DBTL) . Structural studies reveal that the compound forms isostructural clusters in solution, consisting of two bismuth carboxylates and four lithium carboxylates, with dynamic aggregation behavior critical to its reactivity .
Properties
IUPAC Name |
lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5.Li/c1-10(2,3)16-9(14)11-5-6-4-7(15-6)8(12)13;/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13);/q;+1/p-1/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJDLVLZQUOISN-UOERWJHTSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NCC1CC(O1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)NC[C@@H]1C[C@@H](O1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16LiNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the oxetane ring, followed by the introduction of the carboxylate group and the tert-butoxycarbonyl-protected amine group. The final step involves the coordination of the lithium ion to the oxetane ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Isomerization of Oxetane-Carboxylate Salt
The primary reaction involves spontaneous isomerization of the oxetane-carboxylate salt into lactones under mild conditions. This process occurs without external catalysis and is driven by intramolecular interactions between the carboxylate group and the oxetane ring .
Mechanism :
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Intermediate Formation : The carboxylate group acts as a nucleophile, protonating the oxetane ring to form a stabilized intermediate (Int-1). This dual activation (protonated oxetane and deprotonated carboxylate) facilitates ring-opening and cyclization .
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Kinetics : The reaction follows first-order kinetics ( in isopropanol under heating), consistent with known oxetane hydrolysis mechanisms .
Reaction Conditions :
Structural and Mechanistic Insights
The oxetane-carboxylate salt’s reactivity is governed by:
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Strained Oxetane Ring : Facilitates nucleophilic attack by the carboxylate group.
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Protective Groups : The tert-butoxycarbonyl (Boc) group stabilizes intermediates during reactions.
Scientific Research Applications
Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It can be employed in the study of biochemical pathways and interactions due to its unique structure.
Medicine: Research into potential therapeutic applications, such as drug delivery systems or as a precursor for pharmaceutical compounds.
Industry: The compound may be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate involves its interaction with molecular targets and pathways. The lithium ion can influence various biochemical processes, while the oxetane ring and functional groups can interact with specific enzymes or receptors. These interactions can lead to changes in cellular functions or the modulation of biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Catalytic Activity
The catalytic performance of Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate has been benchmarked against other bismuth-lithium carboxylate complexes and lithium-free bismuth carboxylates. Key findings include:
The enhanced activity of the target compound is attributed to the oxetane ligand’s steric and electronic properties, which facilitate substrate coordination and proton transfer .
Structural and Aggregation Behavior
Heterobimetallic complexes of bismuth and lithium carboxylates spontaneously form Bi₂Li₄ clusters in solution, as confirmed by ¹H DOSY NMR and X-ray crystallography . In contrast, simpler lithium carboxylates (e.g., Li(piv)) tend to form less-defined aggregates or insoluble precipitates, reducing catalytic efficiency . The oxetane ring in the target compound may enhance solubility in organic solvents like xylene/ethanol mixtures, a critical factor in catalyst preparation .
Mechanistic Advantages
Quantum chemical calculations indicate that lithium’s higher Lewis acidity compared to bismuth enables dual roles: (1) coordinating isocyanates and (2) deprotonating alcohol substrates. This cooperative mechanism accelerates urethane formation, a feature absent in monometallic bismuth catalysts . By contrast, lithium-free bismuth carboxylates lack this proton-shuttling capability, resulting in slower reaction rates .
Solubility and Stability
The oxetane moiety and Boc-protected amino group in the target compound improve solubility in nonpolar solvents, enabling homogeneous catalysis. Additionally, the dynamic equilibrium of Bi₂Li₄ clusters in solution ensures stability under catalytic conditions, whereas simpler lithium carboxylates may degrade or form inactive aggregates .
Biological Activity
Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate is a complex organic compound with the molecular formula . This compound features a lithium ion coordinated with an oxetane ring, which is substituted with a carboxylate group and a tert-butoxycarbonyl-protected amine group. Its unique structural attributes suggest potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its lithium ion and the functional groups attached to the oxetane ring. The lithium ion can modulate several biochemical pathways, including:
- Neurotransmitter Regulation : Lithium is known for its role in stabilizing mood and is often used in treating bipolar disorder. It acts by inhibiting inositol monophosphatase, thereby affecting phosphoinositide signaling pathways.
- Enzyme Interaction : The unique structure allows it to interact with various enzymes, potentially influencing metabolic pathways related to lipid metabolism and inflammation.
Structure-Activity Relationship (SAR)
Research has shown that modifications to the oxetane structure can significantly alter the compound's biological activity. For instance, studies on similar compounds have demonstrated that variations in substituents can enhance or diminish inhibitory effects on specific enzymes such as N-acylethanolamine acid amidase (NAAA), which is involved in lipid signaling and inflammation control.
Case Studies
- NAAA Inhibition : A related study indicated that β-lactone derivatives exhibit potent inhibition of NAAA, which could be relevant for understanding how this compound might function similarly. The study highlighted that certain structural analogs achieved IC50 values as low as 7 nM, indicating significant biological activity against this target .
- Neuroprotective Effects : Lithium compounds have been studied for their neuroprotective properties. One investigation found that lithium salts could reduce neuroinflammation and promote neurogenesis, suggesting potential therapeutic roles for compounds like this compound in neurodegenerative diseases.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds.
| Compound Name | Structure | Biological Activity | IC50 (nM) |
|---|---|---|---|
| This compound | C10H16LiNO5 | Potential NAAA inhibitor | TBD |
| ARN077 | β-lactone derivative | Potent NAAA inhibitor | 7 |
| Lithium Carbonate | Simple lithium salt | Mood stabilizer | TBD |
Unique Properties
This compound is distinguished by its combination of a lithium ion with an oxetane structure that includes both carboxylic acid and amine functionalities. This unique combination may facilitate diverse interactions within biological systems compared to simpler lithium salts.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing Lithium;(2R,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxetane-2-carboxylate?
Methodological Answer: A viable approach involves coupling the oxetane-2-carboxylic acid derivative with a Boc-protected amine using carbodiimide chemistry. For example, EDC●HCl and DMAP in dichloromethane (DCM) can activate the carboxylic acid for nucleophilic attack, forming the target compound with 92% purity (isolated yield: 191 mg) . Key parameters include:
| Parameter | Details |
|---|---|
| Reagents | EDC●HCl, DMAP |
| Solvent | DCM |
| Purification | Column chromatography |
| Yield | 191 mg (quantitative yield not specified) |
| Purity | 92% |
Post-synthesis, lithium salt formation can be achieved via neutralization with lithium hydroxide. Ensure anhydrous conditions to prevent hydrolysis of the Boc group.
Q. How can researchers confirm the stereochemical integrity of the (2R,4S) configuration in this compound?
Methodological Answer: Stereochemical validation requires a combination of:
- Chiral HPLC : To separate enantiomers and confirm optical purity.
- X-ray crystallography : For absolute configuration determination (if crystals are obtainable).
- NMR spectroscopy : Use NOESY or ROESY to detect spatial proximity of protons, corroborating the expected stereochemistry .
For example, in related oxetane derivatives, H NMR coupling constants () between adjacent protons (e.g., H2 and H3 in oxetane) can indicate ring conformation and stereochemistry.
Q. What are the recommended handling and storage protocols to ensure compound stability?
Methodological Answer:
- Handling : Use inert atmosphere (N/Ar) to prevent moisture absorption, as lithium carboxylates are hygroscopic. Avoid skin/eye contact; use PPE (gloves, goggles) .
- Storage : Keep in airtight containers under desiccant (e.g., silica gel) at -20°C. Reseal opened containers immediately to limit exposure to humidity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks or HRMS discrepancies)?
Methodological Answer:
- Cross-validation : Compare H/C NMR data with computational predictions (DFT calculations).
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula by matching experimental and theoretical values (e.g., [M+Li] ion) .
- Isotopic labeling : Use N or C-labeled precursors to trace unexpected signals.
For example, in a related study, an unexpected peak at δ 5.2 ppm in H NMR was attributed to residual solvent (DCM), resolved by extended drying under vacuum .
Q. What experimental strategies mitigate racemization during synthesis of the (2R,4S) stereoisomer?
Methodological Answer:
- Low-temperature reactions : Conduct coupling steps at 0–4°C to minimize thermal racemization.
- Steric hindrance : Use bulky protecting groups (e.g., Boc) to shield the stereocenter.
- Kinetic control : Optimize reaction time to avoid prolonged exposure to basic/acidic conditions.
In analogous syntheses, chiral HPLC monitoring at intermediate stages ensures enantiopurity >99% .
Q. How does the oxetane ring’s conformation influence the compound’s reactivity in catalytic or biological applications?
Methodological Answer:
- Ring strain analysis : Oxetanes exhibit moderate ring strain (~26 kcal/mol), enhancing reactivity in nucleophilic openings. Use DFT calculations to map strain distribution.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-opening reactions.
- Biological assays : Compare IC values of the oxetane derivative against acyclic analogs to assess conformational impact on target binding.
For example, oxetane-containing drugs like Paxlovid® leverage ring strain for improved metabolic stability .
Q. What analytical methods are critical for assessing batch-to-batch consistency in academic-scale synthesis?
Methodological Answer:
- HPLC-DAD/MS : Quantify purity and detect impurities (<0.1% threshold).
- Karl Fischer titration : Measure residual water (critical for lithium salt stability).
- Elemental analysis : Confirm lithium content (theoretical vs. experimental).
A representative quality control table:
| Parameter | Method | Acceptance Criteria |
|---|---|---|
| Purity | HPLC-UV (254 nm) | ≥95% |
| Water content | Karl Fischer | ≤0.5% w/w |
| Lithium content | ICP-MS | 99–101% of theory |
Q. How can researchers investigate the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced degradation studies : Expose the compound to pH 1–13 buffers at 37°C for 24–72 hours.
- Kinetic monitoring : Use UV-Vis spectroscopy to track degradation rates.
- LC-MS identification : Characterize degradation products (e.g., hydrolysis of the Boc group at acidic pH).
In related work, oxetane carboxylates showed maximal stability at pH 6–8, with rapid hydrolysis below pH 3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
